VAP-1 Inhibition and MAO-B Selectivity
5-Amino-2-fluorobenzamide demonstrates potent inhibition of rat Vascular Adhesion Protein-1 (VAP-1), with an IC50 of 5.20 nM [1]. This contrasts sharply with its activity against human monoamine oxidase B (MAO-B), where it exhibits an IC50 of 10,000 nM (10 µM), indicating high selectivity for VAP-1 over MAO-B [2]. This >1,900-fold difference in potency is a key differentiator, suggesting it is a much more suitable starting point or tool compound for developing selective VAP-1 inhibitors rather than MAO-B inhibitors.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.20 nM (rat VAP-1); IC50 = 10,000 nM (human MAO-B) |
| Comparator Or Baseline | Rat VAP-1 vs. Human MAO-B |
| Quantified Difference | >1,900-fold higher potency for VAP-1 vs. MAO-B |
| Conditions | CHO cells expressing rat VAP-1; Sf9 cells expressing human MAO-B |
Why This Matters
This high level of selectivity is critical for scientific selection in VAP-1 research, as it allows for target-specific interrogation with a reduced risk of confounding effects from MAO-B inhibition, a common off-target for benzamide derivatives.
- [1] BindingDB. (2020). Entry BDBM50262692 (CHEMBL4094310). View Source
- [2] BindingDB. (2023). Entry BDBM50584017 (CHEMBL5091886). View Source
